molecular formula C12H11FIN3O2 B12063788 Ethyl 5-amino-1-(4-fluorophenyl)-4-iodo-pyrazole-3-carboxylate

Ethyl 5-amino-1-(4-fluorophenyl)-4-iodo-pyrazole-3-carboxylate

Cat. No.: B12063788
M. Wt: 375.14 g/mol
InChI Key: GSURKNVEGQSVJP-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-(4-fluorophenyl)-4-iodo-pyrazole-3-carboxylate is a complex organic compound that belongs to the pyrazole family This compound is characterized by the presence of a fluorophenyl group, an iodine atom, and an ethyl ester group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-amino-1-(4-fluorophenyl)-4-iodo-pyrazole-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of substituted hydrazines with β-keto esters, followed by halogenation and amination reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-amino-1-(4-fluorophenyl)-4-iodo-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form complex biaryl structures.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions include substituted pyrazoles, amines, and biaryl compounds, which can be further utilized in various applications .

Scientific Research Applications

Ethyl 5-amino-1-(4-fluorophenyl)-4-iodo-pyrazole-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-amino-1-(4-fluorophenyl)-4-iodo-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, while the iodine atom can participate in halogen bonding, influencing the compound’s biological activity. The pyrazole ring serves as a core structure that interacts with various biological pathways, modulating their functions .

Comparison with Similar Compounds

  • Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate
  • 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate
  • 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carbonitrile

Comparison: Ethyl 5-amino-1-(4-fluorophenyl)-4-iodo-pyrazole-3-carboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological properties. Compared to its analogs, this compound exhibits enhanced halogen bonding and potential for further functionalization, making it a valuable intermediate in synthetic chemistry .

Properties

Molecular Formula

C12H11FIN3O2

Molecular Weight

375.14 g/mol

IUPAC Name

ethyl 5-amino-1-(4-fluorophenyl)-4-iodopyrazole-3-carboxylate

InChI

InChI=1S/C12H11FIN3O2/c1-2-19-12(18)10-9(14)11(15)17(16-10)8-5-3-7(13)4-6-8/h3-6H,2,15H2,1H3

InChI Key

GSURKNVEGQSVJP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=C1I)N)C2=CC=C(C=C2)F

Origin of Product

United States

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